molecular formula C11H16ClN3 B13062038 4-[(2-Chlorophenyl)methyl]piperazin-1-amine

4-[(2-Chlorophenyl)methyl]piperazin-1-amine

Cat. No.: B13062038
M. Wt: 225.72 g/mol
InChI Key: AKDDNNPIDNFRAW-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methyl]piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine can be achieved through several methods. One common approach involves the reaction of 1-(2-chlorobenzyl)piperazine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methyl]piperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[(2-Chlorophenyl)methyl]piperazin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets. As a piperazine derivative, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine that contains a piperazine ring.

    Aripiprazole: An antipsychotic drug with a piperazine moiety.

    Quetiapine: Another antipsychotic that includes a piperazine structure.

Uniqueness

4-[(2-Chlorophenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it has a 2-chlorophenylmethyl group that enhances its binding affinity and selectivity for certain receptors .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]piperazin-1-amine

InChI

InChI=1S/C11H16ClN3/c12-11-4-2-1-3-10(11)9-14-5-7-15(13)8-6-14/h1-4H,5-9,13H2

InChI Key

AKDDNNPIDNFRAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N

Origin of Product

United States

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